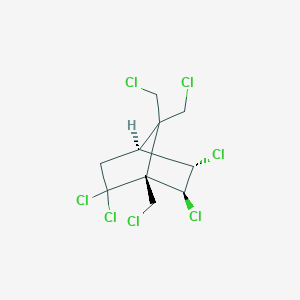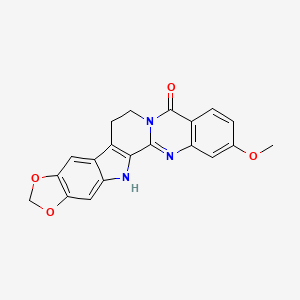
Orisuaveoline B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orisuaveoline B is a natural product found in Vepris suaveolens with data available.
Applications De Recherche Scientifique
Oxidative Burst Inhibitory and Cytotoxic Properties
Orisuaveoline B, isolated from Oricia suaveolens, has shown potential in inhibiting oxidative burst and exhibiting cytotoxicity against lung carcinoma cells. This indicates its potential application in the field of cancer research and therapy. The oxidative burst inhibitory activity in a chemoluminescence assay and cytotoxicity against A549 lung carcinoma cells are key areas of interest (Wansi et al., 2008).
Synthetic Accessibility
The first total synthesis of orisuaveolines A and B was achieved, highlighting the chemical feasibility and accessibility of these compounds for further research and potential pharmaceutical applications. This synthesis method provides a pathway to produce these compounds from inexpensive, commercially available materials (Zhang et al., 2013).
Potential Therapeutic Applications
While specific studies directly investigating the therapeutic applications of orisuaveoline B are limited, the general pharmacological properties of similar compounds and the methods of synthesis suggest potential applications in medicinal chemistry and drug development. The understanding of drug discovery and development processes (Drews, 2000) and the synthesis of related compounds (Mistry et al., 2013) provide a framework for exploring orisuaveoline B in these areas.
Propriétés
Nom du produit |
Orisuaveoline B |
|---|---|
Formule moléculaire |
C20H15N3O4 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
6-methoxy-18,20-dioxa-3,11,24-triazahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-1(14),2,4(9),5,7,15,17(21),22-octaen-10-one |
InChI |
InChI=1S/C20H15N3O4/c1-25-10-2-3-12-14(6-10)22-19-18-11(4-5-23(19)20(12)24)13-7-16-17(27-9-26-16)8-15(13)21-18/h2-3,6-8,21H,4-5,9H2,1H3 |
Clé InChI |
XQLMMQLYXOMQKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)N3CCC4=C(C3=N2)NC5=CC6=C(C=C45)OCO6 |
Synonymes |
orisuaveoline B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



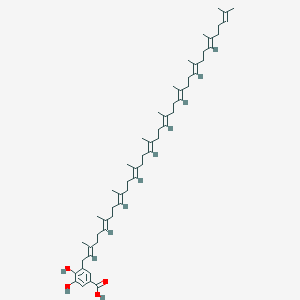

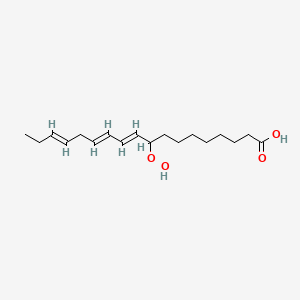
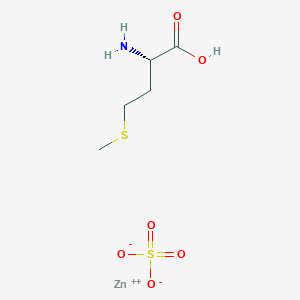
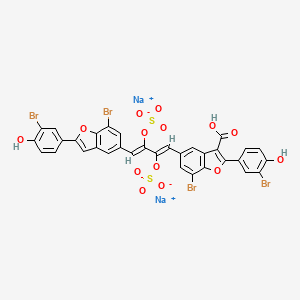
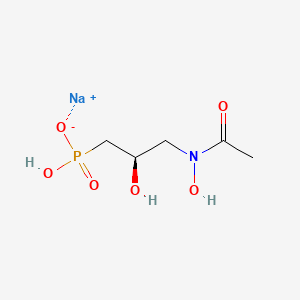
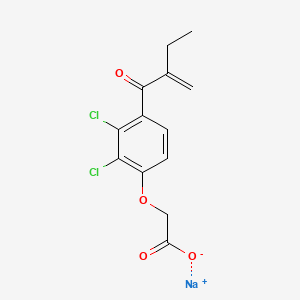



![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)


